Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 5-position and a carboxylate ester at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
Isoquinoline: An isomer with the nitrogen atom in a different position.
Quinoline N-oxide: An oxidized derivative with different reactivity.
Uniqueness
Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and carboxylate ester can enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-5-3-7-11-10(9)6-4-8-13(11)12(14)15-2/h3,5,7H,4,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJSCNQUNQFEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN(C2=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211362 | |
Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959421-96-6 | |
Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959421-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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